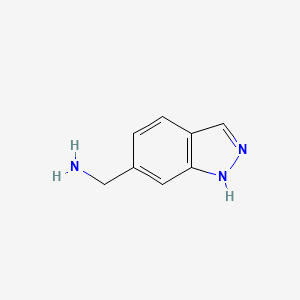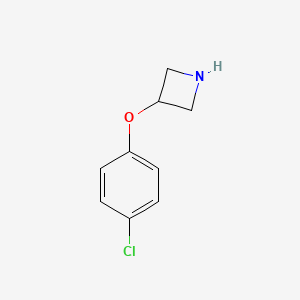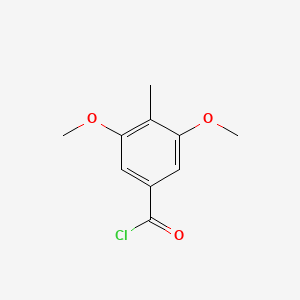![molecular formula C19H17NO2 B1322617 4-[4-(苄氧基)苯氧基]苯胺 CAS No. 155828-47-0](/img/structure/B1322617.png)
4-[4-(苄氧基)苯氧基]苯胺
描述
4-[4-(Benzyloxy)phenoxy]aniline is an organic compound with the molecular formula C13H13NO . It is also known by other names such as 4-(Benzyloxy)aniline and 4-(Phenylmethoxy)benzenamine .
Molecular Structure Analysis
The molecular structure of 4-[4-(Benzyloxy)phenoxy]aniline consists of a benzene ring attached to an aniline group and a benzyloxy group . The average mass of the molecule is 199.248 Da, and the monoisotopic mass is 199.099716 Da .Physical And Chemical Properties Analysis
4-[4-(Benzyloxy)phenoxy]aniline is a brown to green-brown crystalline flakes or powder . The molecular weight of the compound is 199.248 Da .科学研究应用
合成和应用于染料和聚合物工业
4-[4-(苄氧基)苯氧基]苯胺及其衍生物在偶氮亚甲基染料的合成中被广泛使用,这对光学应用至关重要。这些化合物被合成并研究其电子光谱、傅里叶变换红外光谱以及其他各种电子性质(Shahab et al., 2017)。此外,它们在电活性苯并噁嗪的开发中发挥着重要作用。这些材料对于创造先进的耐腐蚀涂层非常有价值,为各种材料提供更好的保护和耐久性(Li et al., 2018)。
在聚合物科学和材料工程中
这些化合物在合成含有环氧基团的新型苯并噁嗪方面也非常重要。这类材料在聚合物科学和材料工程中具有潜在的应用,为各种工业应用提供独特的性能(Andreu et al., 2006)。此外,在电光学领域,4-[4-(苄氧基)苯氧基]苯胺的衍生物被用于制造具有高热稳定性的聚碳酸酯,这对于生产用于各种光学应用的高质量薄膜至关重要(Suresh et al., 2003)。
催化和化学反应
与4-[4-(苄氧基)苯氧基]苯胺相关的化合物已被用于催化,特别是在酚类和苯胺类化合物的降解中。例如,超顺磁性Fe3O4纳米颗粒已被用作催化剂,用于氧化去除水溶液中的这些化合物,展示了它们在环境修复中的潜力(Zhang et al., 2009)。
安全和危害
未来方向
The future directions of research on 4-[4-(Benzyloxy)phenoxy]aniline could involve its potential applications in various fields. For instance, anilines are known to be precursors to many industrial chemicals . Additionally, substituted phthalocyanines, which can be synthesized from compounds like 4-[4-(Benzyloxy)phenoxy]aniline, have potential applications in photosensors, electrochromic structures, information storage devices, solar cells, and liquid crystals .
Relevant Papers The relevant papers retrieved include a comprehensive review of the methods and applications of aniline synthesis , a study on the synthesis and spectroscopic behavior of rare-earth phthalocyaninates substituted by benzyloxy- and methylphenylethylphenoxy-groups , and a paper on 4-(Phenoxy) and 4-(benzyloxy)benzamides as potent and selective inhibitors .
属性
IUPAC Name |
4-(4-phenylmethoxyphenoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c20-16-6-8-18(9-7-16)22-19-12-10-17(11-13-19)21-14-15-4-2-1-3-5-15/h1-13H,14,20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDLNUBYKPOOEAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OC3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90627407 | |
| Record name | 4-[4-(Benzyloxy)phenoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Benzyloxy)phenoxy]aniline | |
CAS RN |
155828-47-0 | |
| Record name | 4-[4-(Benzyloxy)phenoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![6-Fluoro-3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1322552.png)








